2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydro-1H-isoindole
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Overview
Description
2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydro-1H-isoindole is a complex organic compound with a unique structure that combines an octahydroisoindole ring with a difluoromethyl-substituted pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydro-1H-isoindole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Octahydroisoindole Ring: This can be achieved through the hydrogenation of isoindole derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.
Synthesis of the Difluoromethyl-Substituted Pyrazole: This involves the reaction of a suitable pyrazole precursor with difluoromethylating agents such as difluoromethyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the octahydroisoindole and difluoromethyl-substituted pyrazole units using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for hydrogenation and automated systems for coupling reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydro-1H-isoindole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and specificity, while the octahydroisoindole ring provides structural stability. The compound may modulate the activity of its targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylcyclopentyl)methanone
- 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl(thiophen-3-yl)methanone
- 2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-N,N-diethyl-ethanamine
Uniqueness
2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydro-1H-isoindole is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance metabolic stability and binding affinity, making the compound a valuable candidate for various applications.
Properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O/c1-18-8-11(12(17-18)13(15)16)14(20)19-6-9-4-2-3-5-10(9)7-19/h8-10,13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJSEAINJJAYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CC3CCCCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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